Cas no 649559-70-6 (8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-)
![8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- structure](https://ko.kuujia.com/scimg/cas/649559-70-6x500.png)
649559-70-6 structure
상품 이름:8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- 화학적 및 물리적 성질
이름 및 식별자
-
- 8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-
- R-(+)-N,N'-DIMETHYL-7,7'-BIS(DI(3,5-XYLYL)PHOSPHINO)-3,3',4,4'-TETRAHYDRO-8,8'-BI-2H-1,4-BENZOXAZINE ISOPROPANOL ADDUCT
- S-(-)-N,N'-DiMethyl-7,7'-bis(di(3,5-xylyl)phosphino)-3,3',4,4'-tetrahydro-8,8'-bi-2H-1,4-benzoxazine isopropanol adduct
- R-XYLYL-SOLPHOS
- S-XYLYL-SOLPHOS
- SCHEMBL1224769
- (R)-7,7-Bis[di(3,5-xylyl)phosphino]-3,3,4,4-tetrahydro-4,4-dimethyl-8,8-bi(
- 649559-70-6
- (S)-7,7'-Bis[di(3,5-xylyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine)
- (R)-7,7 inverted exclamation marka-Bis[di(3,5-xylyl)phosphino]-3,3 inverted exclamation marka,4,4 inverted exclamation marka-tetrahydro-4,4 inverted exclamation marka-dimethyl-8,8 inverted exclamation marka-bi(2H-1,4-benzoxazine)
-
- 인치: InChI=1S/C50H54N2O2P2/c1-31-19-32(2)24-39(23-31)55(40-25-33(3)20-34(4)26-40)45-13-11-43-49(53-17-15-51(43)9)47(45)48-46(14-12-44-50(48)54-18-16-52(44)10)56(41-27-35(5)21-36(6)28-41)42-29-37(7)22-38(8)30-42/h11-14,19-30H,15-18H2,1-10H3
- InChIKey: NVDNAKSQNFTFDM-UHFFFAOYSA-N
- 미소: CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)N(CCO3)C)C4=C(C=CC5=C4OCCN5C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
계산된 속성
- 정밀분자량: 836.42400
- 동위원소 질량: 776.36605296g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 56
- 회전 가능한 화학 키 수량: 7
- 복잡도: 1080
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 24.9Ų
- 소수점 매개변수 계산 참조값(XlogP): 11.6
실험적 성질
- 비등점: 865.21°C at 760 mmHg
- 플래시 포인트: 477.062°C
- PSA: 72.35000
- LogP: 9.51150
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- 보안 정보
- 위험물 운송번호:UN 2811 6.1/PG 3
- WGK 독일:3
- 위험 범주 코드: 22
-
위험물 표지:
- 위험 용어:R22
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-236823-100mg |
(S)-7,7'-Bis[di(3,5-xylyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine), |
649559-70-6 | 100mg |
¥632.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236823-100 mg |
(S)-7,7'-Bis[di(3,5-xylyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine), |
649559-70-6 | 100MG |
¥632.00 | 2023-07-10 |
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- 관련 문헌
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
649559-70-6 (8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-) 관련 제품
- 96503-56-9(Fumaric Acid-1,4-13C2)
- 1234805-60-7(1-(3-fluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}methanesulfonamide)
- 868968-35-8(1-(azepan-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)
- 2228705-40-4(2-(thiophen-3-yl)prop-2-enoic acid)
- 865286-86-8(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 2640934-18-3(N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide)
- 2648926-46-7((2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidine-2-carboxylic acid)
- 43120-25-8(1-benzyl-1H-indazole)
- 2171277-52-2((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-methylbutanoic acid)
- 2229362-80-3(2-(3,4-dihydro-2H-pyran-5-yl)-3-methylbutanoic acid)
추천 공급업체
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
